
2-(4-fluorophenyl)-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-fluorophenyl)-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)acetamide, also known as AM-1241, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. This compound is a CB2 receptor agonist, which means that it interacts with the CB2 receptors in the body's endocannabinoid system, leading to various effects on the body.
作用機序
2-(4-fluorophenyl)-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)acetamide exerts its effects by interacting with the CB2 receptors in the body's endocannabinoid system. CB2 receptors are primarily expressed in immune cells and are involved in regulating inflammation and immune responses. Activation of CB2 receptors by 2-(4-fluorophenyl)-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)acetamide leads to the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory cytokines, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
2-(4-fluorophenyl)-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)acetamide has been shown to have various biochemical and physiological effects on the body. In addition to its anti-inflammatory and analgesic effects, 2-(4-fluorophenyl)-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)acetamide has been shown to have neuroprotective effects and can protect against oxidative stress and apoptosis. Additionally, 2-(4-fluorophenyl)-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)acetamide has been shown to have anti-tumor effects and can inhibit the growth and proliferation of cancer cells.
実験室実験の利点と制限
2-(4-fluorophenyl)-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)acetamide has several advantages as a research tool, including its high potency and selectivity for CB2 receptors, making it a useful tool for studying the endocannabinoid system. Additionally, 2-(4-fluorophenyl)-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)acetamide has low toxicity and is well-tolerated in animal models, making it suitable for preclinical studies. However, one limitation of using 2-(4-fluorophenyl)-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)acetamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental setups.
将来の方向性
There are several future directions for research on 2-(4-fluorophenyl)-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)acetamide. One area of interest is the potential use of 2-(4-fluorophenyl)-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)acetamide in the treatment of cancer, as it has been shown to have anti-tumor effects in vitro and in vivo. Additionally, further research is needed to understand the mechanisms underlying the neuroprotective effects of 2-(4-fluorophenyl)-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)acetamide and its potential use in the treatment of neurodegenerative diseases. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 2-(4-fluorophenyl)-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)acetamide to optimize its use as a therapeutic agent.
合成法
The synthesis of 2-(4-fluorophenyl)-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)acetamide involves several steps, starting with the reaction of 4-fluoroaniline with 2-bromoethyl acetate to form 2-(4-fluorophenyl)ethyl acetate. This intermediate is then reacted with 2-methyl-3-indolylthiol in the presence of a base to form 2-(4-fluorophenyl)-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)acetamide. The synthesis of 2-(4-fluorophenyl)-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)acetamide has been optimized to produce high yields and purity, making it suitable for research purposes.
科学的研究の応用
2-(4-fluorophenyl)-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)acetamide has been extensively studied for its potential therapeutic applications in various fields, including pain management, inflammation, and cancer. Research has shown that 2-(4-fluorophenyl)-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)acetamide can effectively reduce pain and inflammation in animal models of various diseases, including neuropathic pain, arthritis, and colitis. Additionally, 2-(4-fluorophenyl)-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
2-(4-fluorophenyl)-N-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2OS/c1-13-19(16-4-2-3-5-17(16)22-13)24-11-10-21-18(23)12-14-6-8-15(20)9-7-14/h2-9,22H,10-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVFYKAVRGSADU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)SCCNC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,6-Dimethyl-2-(2-nitrophenyl)-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile](/img/structure/B2657961.png)
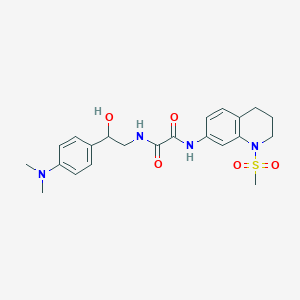
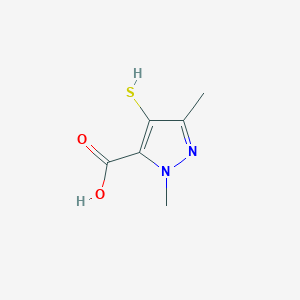
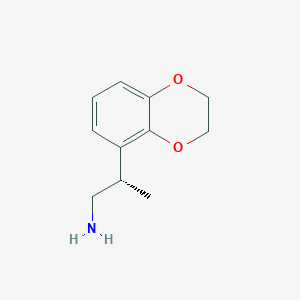
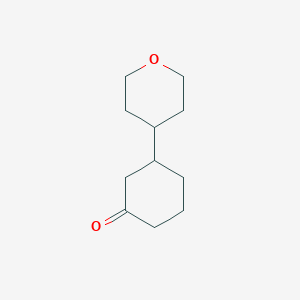
![1-[1-(4-Fluorophenyl)-2-(trimethylsilyl)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B2657967.png)

![5-[3-(Trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2657970.png)


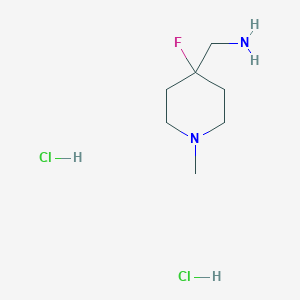

![(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone](/img/structure/B2657979.png)
![N-[4-(2,6-dimethyl-4-piperidin-1-ylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2657980.png)